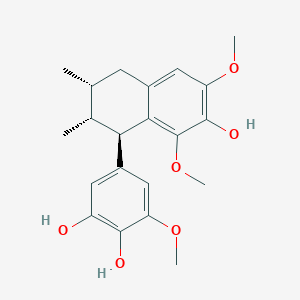

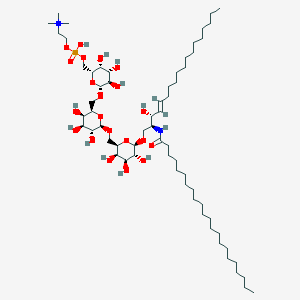

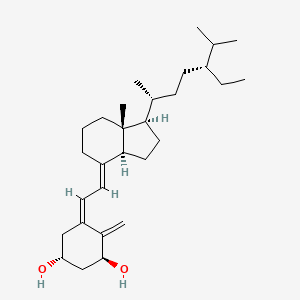

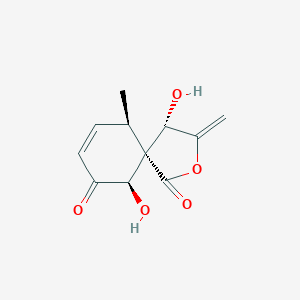

![molecular formula C24H32O7 B1251443 6-[(2S,3S)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole](/img/structure/B1251443.png)

6-[(2S,3S)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-[(2S,3S)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole is a lignan, a type of natural compound, isolated from various species of the Phyllanthus plant. It has been identified for its wide range of therapeutic potentials, including anxiolytic, anti-inflammatory, and anti-leishmanial activities . The chemical structure of niranthin is characterized by a complex arrangement of phenylpropanoid units, making it a unique and potent bioactive molecule .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

6-[(2S,3S)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole can be extracted from the aerial parts of Phyllanthus species using various methods. Direct extraction with solvents such as methanol, hexane, and acetone has been employed, yielding extracts with varying lignan contents . Advanced techniques like microwave-assisted extraction and enzymatic treatment have also been developed to optimize the yield and purity of niranthin .

Industrial Production Methods

Industrial production of niranthin involves large-scale extraction processes using optimized solvent systems and conditions. Techniques such as Soxhlet extraction and high-performance liquid chromatography (HPLC) are commonly used to isolate and purify niranthin from plant materials . The use of hydrolytic enzymes like cellulase and protease has also been explored to enhance the extraction efficiency .

Análisis De Reacciones Químicas

Types of Reactions

6-[(2S,3S)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to interact with different reagents and conditions to form a range of products.

Common Reagents and Conditions

Common reagents used in the reactions involving niranthin include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and other electrophiles .

Major Products Formed

The major products formed from the reactions of niranthin include various oxidized and reduced derivatives, which retain the core lignan structure but exhibit different pharmacological properties .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

6-[(2S,3S)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole exerts its effects through various molecular targets and pathways. It has been shown to inhibit the activity of topoisomerase IB in Leishmania donovani, a key enzyme involved in DNA replication . Additionally, niranthin modulates the NF-κB, MAPKs, and PI3K-Akt signaling pathways, contributing to its anti-inflammatory and immunomodulatory effects .

Comparación Con Compuestos Similares

6-[(2S,3S)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole is often compared with other lignans such as phyllanthin, hypophyllanthin, and nirtetralin. While all these compounds share a similar phenylpropanoid structure, niranthin stands out due to its potent anxiolytic and anti-leishmanial activities . The unique arrangement of functional groups in niranthin contributes to its distinct pharmacological profile.

List of Similar Compounds

- Phyllanthin

- Hypophyllanthin

- Nirtetralin

- Podophyllotoxin

- Bicyclol

This compound’s unique chemical structure and diverse bioactivities make it a compound of significant interest in scientific research and pharmaceutical development.

Propiedades

Fórmula molecular |

C24H32O7 |

|---|---|

Peso molecular |

432.5 g/mol |

Nombre IUPAC |

6-[(2S,3S)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole |

InChI |

InChI=1S/C24H32O7/c1-25-13-18(8-16-6-7-20(27-3)21(10-16)28-4)19(14-26-2)9-17-11-22(29-5)24-23(12-17)30-15-31-24/h6-7,10-12,18-19H,8-9,13-15H2,1-5H3/t18-,19-/m1/s1 |

Clave InChI |

RCFGIEPQSDGMJJ-RTBURBONSA-N |

SMILES |

COCC(CC1=CC(=C(C=C1)OC)OC)C(CC2=CC3=C(C(=C2)OC)OCO3)COC |

SMILES isomérico |

COC[C@@H](CC1=CC(=C(C=C1)OC)OC)[C@H](CC2=CC3=C(C(=C2)OC)OCO3)COC |

SMILES canónico |

COCC(CC1=CC(=C(C=C1)OC)OC)C(CC2=CC3=C(C(=C2)OC)OCO3)COC |

Sinónimos |

niranthin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

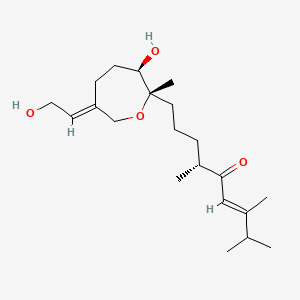

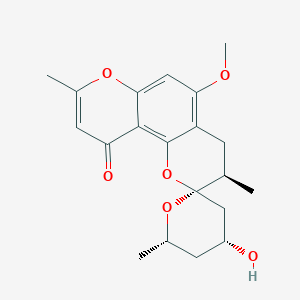

![N-(6,7a-diphenylspiro[4a,7-dihydrocyclopenta[e][1,2,4]trioxine-3,4'-cyclohexane]-1'-yl)-N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1251383.png)